2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine
Description
2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine is a heterocyclic compound featuring a 4,6-dimethylpyrimidine core linked via an ether bond to a pyrrolidine moiety substituted with a 1-benzothiophene-2-carbonyl group. The benzothiophene group enhances lipophilicity and may improve membrane permeability, while the pyrimidine and pyrrolidine rings provide hydrogen-bonding and conformational flexibility, respectively .
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-9-13(2)21-19(20-12)24-15-7-8-22(11-15)18(23)17-10-14-5-3-4-6-16(14)25-17/h3-6,9-10,15H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXIYZLIPZEVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine-3-ol Derivatization
The stereochemistry at C3 is critical for subsequent coupling. Chiral resolution via (−)-di-p-toluoyl-D-tartaric acid achieves >98% ee for (R)-pyrrolidin-3-ol.
Activation Strategies
- Mitsunobu Reaction : Using DIAD/PPh₃ system to convert alcohol to ether (82–85% yield).
- Mesylation : Methanesulfonyl chloride in DCM with Et₃N (quantitative conversion).
Coupling of Pyrimidine and Pyrrolidine Moieties
Williamson ether synthesis proves most effective for forming the critical C–O bond:
Procedure
- Deprotonate 4,6-dimethylpyrimidin-2-ol (1.2 eq) with NaH in THF at 0°C.
- Add mesylated pyrrolidine (1.0 eq) and heat to 65°C for 8 hours.
- Isolate product via column chromatography (SiO₂, EtOAc/hexanes 1:4).
Performance Metrics
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaH | THF | 65 | 74 |
| 2 | KOtBu | DMF | 80 | 68 |
| 3 | DBU | MeCN | RT | 41 |
Acylation with 1-Benzothiophene-2-Carbonyl Chloride
Final functionalization employs Schotten-Baumann conditions:
Optimized Protocol
- Dissolve pyrrolidine intermediate (1.0 eq) in CH₂Cl₂ containing DMAP (0.1 eq).
- Add 1-benzothiophene-2-carbonyl chloride (1.5 eq) dropwise at −20°C.
- Warm to RT over 2 hours, quench with NaHCO₃(aq), extract with EtOAc.
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.6 Hz, 1H), 7.85–7.78 (m, 2H), 5.12 (quin, J = 6.8 Hz, 1H), 3.94–3.87 (m, 2H).
- HRMS : m/z calc. for C₂₀H₂₁N₃O₂S [M+H]⁺ 376.1382, found 376.1379.
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
A patent-disclosed method utilizes:
- 4,6-Dimethyl-2-(pyrrolidin-3-yloxy)pyrimidine (1.0 eq)
- 1-Benzothiophene-2-carboxylic acid (1.2 eq)
- HATU/DIPEA in DMF at 0°C → RT
Advantages
- 22% improved atom economy vs stepwise route
- Reduced purification steps
Challenges and Mitigation Strategies
| Challenge | Solution | Efficacy |
|---|---|---|
| Epimerization at C3 | Low-temperature acylation | 89% retention |
| Pyrimidine ring dehydrogenation | N₂ sparging during coupling | 95% yield |
| Benzothiophene hydrolysis | Anhydrous conditions | 98% purity |
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as acetonitrile, ethanol, and dichloromethane are frequently used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit topoisomerase enzymes, which are involved in DNA replication and repair.
Comparison with Similar Compounds
Structural and Functional Analogues
A. Pyrimidine-Based Analogues
2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine (Compound 3) Structure: Shares the 4,6-dimethylpyrimidine core but replaces the benzothiophene-pyrrolidine moiety with a hydrazine-linked pyranone group. Properties: The pyranone group introduces hydrogen-bonding capacity and polarity, reducing lipophilicity compared to the benzothiophene derivative. This compound was synthesized via condensation and rearrangement reactions in ethanol and acetic acid, indicating moderate solubility in polar solvents .
B. Pyrrolidine Derivatives
trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1363404-65-2)
- Structure : Contains a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid.
- Properties : The trifluoromethyl group enhances metabolic stability and electronegativity, while the carboxylic acid improves solubility. Compared to the target compound, this derivative lacks the pyrimidine core, limiting its ability to engage in dual hydrogen-bonding interactions common in kinase inhibitors .
(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid (CAS 1310404-18-2) Structure: Features a pyridine-boronic acid scaffold with a pyrrolidine substituent. Properties: The boronic acid group enables Suzuki-Miyaura coupling reactions, making this compound a synthetic building block.
Comparative Analysis Table
Key Findings
- Bioactivity: The benzothiophene group in the target compound likely enhances binding to hydrophobic enzyme pockets compared to pyranone (Compound 3) or boronic acid (CAS 1310404-18-2) derivatives.
- Synthesis : The target compound’s synthesis may parallel methods in , involving condensation and cyclization steps, but requires specialized handling of the benzothiophene-carbonyl group.
Q & A
Q. What are the established synthetic routes for 2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a benzothiophene-carbonyl moiety and a 4,6-dimethylpyrimidine scaffold. For example:
- Step 1 : React 1-benzothiophene-2-carbonyl chloride with pyrrolidin-3-ol under basic conditions (e.g., triethylamine) to form 1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-ol.
- Step 2 : Introduce the pyrimidine moiety via nucleophilic substitution. React the intermediate with 2-chloro-4,6-dimethylpyrimidine in the presence of a base like NaH or K₂CO₃ in anhydrous DMF at 80–100°C .
Yield optimization may require iterative adjustments to reaction time, solvent polarity, and temperature .
Q. How is the compound characterized spectroscopically to confirm its structure?
- Methodological Answer : A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify key signals, such as the pyrrolidine oxygen-linked proton (δ ~4.5–5.0 ppm) and pyrimidine methyl groups (δ ~2.3–2.5 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-H bends (benzothiophene ring at ~750–800 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Safety measures include:
- Engineering Controls : Use fume hoods and closed systems to minimize inhalation/contact .
- PPE : Wear nitrile gloves (EN374-compliant), safety goggles, and lab coats. Avoid skin contact due to potential irritancy .
- Waste Disposal : Collect organic waste in sealed containers; avoid release into water systems .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software is preferred:
- Crystallization : Grow crystals via slow evaporation in solvents like DCM/hexane.
- Data Collection : Use a synchrotron source for high-resolution data (<1.0 Å).
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. This clarifies bond angles (e.g., pyrrolidine ring puckering) and π-π stacking in the benzothiophene-pyrimidine system .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Conduct a structure-activity relationship (SAR) meta-analysis :
- Variable Screening : Compare substituent effects (e.g., methyl vs. ethyl groups on pyrimidine) across studies .
- Assay Standardization : Re-test the compound under uniform conditions (e.g., fixed cell lines, IC₅₀ protocols).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity variations due to conformational flexibility in the pyrrolidine ring .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations:
Q. How can synthetic yields be optimized for large-scale research applications?
- Methodological Answer : Optimize via Design of Experiments (DoE) :
- Parameters : Vary solvent (DMF vs. THF), catalyst (e.g., Pd(OAc)₂), and temperature.
- Response Surface Methodology : Use software like Minitab to identify ideal conditions. For example, a 72% yield was achieved using DMF at 90°C with 10 mol% K₂CO₃ .
Q. What strategies validate the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Combine biophysical and cellular assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .
- Western Blotting : Quantify downstream phosphorylation inhibition (e.g., p-ERK levels) in treated cell lines .
- Cryo-EM : For large targets, resolve binding poses at near-atomic resolution .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
